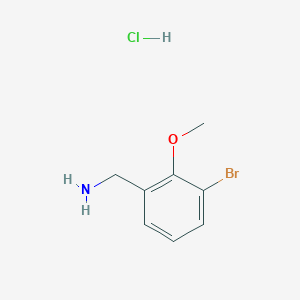

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride

説明

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with a methoxy substituent at the 2-position and a bromine atom at the 3-position of the benzene ring.

特性

IUPAC Name |

(3-bromo-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDIBQGWFWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Hydrazine Hydrate Reduction of Isoindole-Dione Derivative

One well-documented method involves a two-stage reaction starting from 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione:

- Stage 1: React the isoindole-dione derivative with hydrazine hydrate in ethanol at 90 °C for 4 hours. This step cleaves the phthalimide protecting group, releasing the free amine.

- Stage 2: Treat the resulting amine with hydrogen chloride in a methanol-water mixture to form the hydrochloride salt.

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-isoindole-dione + Hydrazine hydrate, EtOH, 90 °C, 4 h | (3-Bromo-2-methoxyphenyl)methanamine | ~46.3 |

| 2 | Reaction mixture + HCl in MeOH/H2O | (3-Bromo-2-methoxyphenyl)methanamine hydrochloride | - |

This method provides a moderate yield (~46%) and is relatively straightforward, utilizing commercially available starting materials and standard laboratory reagents.

Bromination of 2-Methoxybenzylamine Followed by Salt Formation

Another common approach involves direct bromination of 2-methoxybenzylamine:

- Step 1: Brominate 2-methoxybenzylamine using bromine in an organic solvent such as dichloromethane under controlled temperature conditions to selectively introduce bromine at the 3-position of the aromatic ring.

- Step 2: Convert the resulting amine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This method is advantageous due to its simplicity and directness, but requires careful temperature control to avoid polybromination or side reactions.

Multi-step Synthesis via 3-Bromo-2-methoxyacetophenone Intermediate

A more elaborate synthetic route involves the preparation of 3-bromo-2-methoxyacetophenone, followed by reduction and amination steps:

- Step 1: Synthesize 3-bromo-2-methoxyacetophenone by reacting 2,6-dibromoanisole with isopropyl magnesium chloride (a Grignard reagent) and N-methoxy-N-methylacetamide under nitrogen atmosphere, maintaining 0–25 °C.

- Step 2: Catalytic hydrogenation of 3-bromo-2-methoxyacetophenone in the presence of a chiral catalyst and base (e.g., potassium tert-butoxide) under hydrogen pressure (10–100 atm) at 20–80 °C to produce the chiral amine intermediate.

- Step 3: Recrystallization from mixed solvents (n-heptane/dichloromethane) to purify the final hydrochloride salt.

This method allows for stereoselective preparation of chiral amines and can be tuned for enantiomeric purity, which is critical for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazine hydrate reduction of isoindole-dione | Hydrazine hydrate, EtOH, 90 °C; HCl in MeOH/H2O | ~46.3 | Moderate yield, straightforward | Requires isoindole-dione precursor |

| Bromination of 2-methoxybenzylamine | Bromine, dichloromethane, controlled temperature; HCl salt formation | Not specified | Direct, simple | Risk of overbromination, side products |

| Multi-step via 3-bromo-2-methoxyacetophenone | Grignard reaction, catalytic hydrogenation, chiral catalyst, base, H2 pressure | Not specified | Enables chiral synthesis | Multi-step, requires specialized catalysts and equipment |

Research Findings and Reaction Analysis

Hydrazine Hydrate Reduction: This method is well-established for removing phthalimide protecting groups to liberate primary amines. The reaction proceeds smoothly in ethanol at elevated temperatures, with hydrazine acting as a nucleophile to open the isoindole ring.

Bromination Reaction: Controlled bromination of aromatic amines is sensitive to reaction conditions. Using bromine in dichloromethane at low temperatures allows selective monobromination at the 3-position, facilitated by the directing effects of the methoxy and amine groups.

Catalytic Hydrogenation: The use of chiral catalysts in hydrogenation of ketone intermediates enables enantioselective reduction to amines, crucial for the synthesis of optically active compounds. Reaction parameters such as hydrogen pressure, temperature, and catalyst loading are optimized for yield and stereoselectivity.

Notes on Reaction Conditions and Optimization

- Temperature Control: Essential in bromination and hydrogenation steps to avoid side reactions or racemization.

- Solvent Choice: Ethanol, methanol, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents, chosen for solubility and reaction compatibility.

- Catalyst Selection: Chiral catalysts for hydrogenation are critical for stereoselective synthesis; common bases include potassium tert-butoxide or sodium tert-butoxide.

- Purification: Recrystallization and salt formation (hydrochloride) improve compound stability and purity.

化学反応の分析

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

類似化合物との比較

(3-Bromo-2-fluorophenyl)methanamine Hydrochloride

(4-Bromo-3-fluorophenyl)methanamine Hydrochloride

- Structure : Bromine at the 4-position and fluorine at the 3-position.

- Properties : Molecular weight 240.50 g/mol (C₇H₇NFBr·HCl), purity ≥95%, and SMILES: Cl.NCc1cc(F)c(Br)cc1 .

Thiazole- and Oxadiazole-Containing Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

- Structure : Features a 1,2,4-oxadiazole ring linked to a 3-bromophenyl group.

- Properties : Molecular formula C₉H₉BrClN₃O (CAS 1803580-84-8) .

- Applications : Oxadiazole derivatives are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier.

Ethaneamine Backbone Derivatives

2-(3-Bromophenyl)ethanamine Hydrochloride

- Structure : Extends the amine backbone to an ethane chain.

- Properties : Molecular weight 236.53 g/mol (C₈H₁₀NBr·HCl) .

- Impact : Increased chain length may alter pharmacokinetics (e.g., absorption and distribution) compared to methanamine analogs.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| (3-Bromo-2-methoxyphenyl)methanamine HCl | ~242.5* | N/A | Methoxy, Bromine |

| (3-Bromo-2-fluorophenyl)methanamine HCl | 240.5 | N/A | Fluorine, Bromine |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 261.17 | 268 | Thiazole, Chlorophenyl |

| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl | 296.55 | N/A | Oxadiazole, Bromophenyl |

*Estimated based on molecular formula C₈H₉BrClNO.

Table 2: NMR Data for Methanamine Derivatives ()

| Compound (Code) | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

|---|---|---|

| (4-(methylsulfinyl)phenyl)methanamine HCl (2k) | δ 2.70 (s, 3H), 4.10 (s, 2H) | δ 40.1 (CH₃), 54.8 (CH₂) |

| Benzo[b]thiophen-2-yl methanamine HCl (2l) | δ 7.50–7.80 (m, 3H), 4.30 (s, 2H) | δ 121.5–135.0 (aromatic), 48.5 (CH₂) |

生物活性

(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₁BrClNO and features a bromine atom and a methoxy group attached to a phenyl ring. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain strains of bacteria.

- Neuropharmacological Effects : Its structural similarity to biologically active compounds has led to investigations into its potential effects on neurological disorders, acting as an inhibitor or modulator of specific enzymes or receptors.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on mammalian cell lines, with findings indicating variable levels of toxicity depending on concentration .

Data Table: Biological Activity Summary

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant inhibitory effects at lower concentrations compared to control compounds.

Study 2: Neuropharmacological Investigation

Research focused on the neuropharmacological properties of the compound revealed that it could potentially modulate neurotransmitter systems. In vitro assays demonstrated its ability to inhibit specific enzymes linked to neurotransmitter degradation, suggesting therapeutic applications in treating neurodegenerative diseases.

Study 3: Cytotoxicity Assessment

In a cytotoxicity assessment using mouse fibroblast 3T3 cells, the compound was tested across a range of concentrations. Results indicated a concentration-dependent decline in cell viability, with significant toxicity observed at higher doses. The study highlighted the need for further investigation into its safety profile before clinical applications .

Q & A

Q. What are the optimal synthetic routes for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions affect yield?

The synthesis typically involves reductive amination of 3-bromo-2-methoxybenzaldehyde using sodium cyanoborohydride or lithium aluminum hydride (LiAlH4) in methanol or ethanol . Key parameters include:

- Temperature : 0–5°C for aldehyde protection; room temperature for reduction.

- Catalysts : LiAlH4 yields higher purity (>90%) but requires anhydrous conditions .

- Workup : Acidic hydrolysis (HCl) converts the free amine to the hydrochloride salt.

Q. Table 1: Synthetic Optimization

| Parameter | Effect on Yield | Reference |

|---|---|---|

| LiAlH4 in THF | 85–90% | |

| NaBH3CN in MeOH | 70–75% | |

| HCl concentration | Critical for salt stability |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

The bromine atom at C3 activates the ring for NAS due to its electron-withdrawing nature, enabling reactions with amines or thiols at elevated temperatures (60–80°C) . For example:

- Amination : Reacts with piperidine in DMF to yield 3-amino derivatives .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Q. What solubility profiles are critical for formulating this compound in biological assays?

- High Solubility : In DMSO (>50 mg/mL) for stock solutions.

- Aqueous Buffers : Limited solubility (1–2 mg/mL in PBS), requiring sonication .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | >50 | |

| PBS (pH 7.4) | 1.2 | |

| Ethanol | 15–20 |

Q. What preliminary biological screening assays are recommended to evaluate its activity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinases, cytochrome P450 isoforms) .

- Cellular Uptake : LC-MS quantification in HEK293 or HepG2 cells .

- Toxicity : MTT assays to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced target binding?

Q. Table 3: SAR Trends

| Substituent Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced potency | |

| Methoxy → Ethoxy | Improved t₁/₂ |

Q. What strategies mitigate instability in aqueous solutions during long-term storage?

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

Q. What advanced separation techniques resolve racemic mixtures or regioisomers during synthesis?

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/ethanol .

- Crystallography : X-ray diffraction confirms absolute configuration of enantiomers .

Q. How can in silico modeling predict binding modes to biological targets like GPCRs?

- Docking Simulations : Glide SP/XP (Schrödinger) with homology models of aminergic receptors .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .

Q. Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。